Product packaging for sodium 3,6-dibutylnaphthalene-1-sulfonate(Cat. No.:CAS No. 25417-20-3)

sodium 3,6-dibutylnaphthalene-1-sulfonate

Cat. No.: B213245
CAS No.: 25417-20-3
M. Wt: 342.4 g/mol
InChI Key: SRAWNDFHGTVUNZ-UHFFFAOYSA-M
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Description

Sodium 3,6-dibutylnaphthalene-1-sulfonate is a synthetic aromatic sulfonate that belongs to the broader class of alkylnaphthalene sulfonates. These compounds have been a subject of scientific interest due to their efficacy as wetting agents, dispersants, and emulsifiers. The specific arrangement of the butyl groups on the naphthalene (B1677914) ring in the 3 and 6 positions influences its performance characteristics, making it a compound of interest for structure-property relationship studies in surfactant science.

Naphthalene sulfonates are derivatives of sulfonic acid and naphthalene. The first synthetic surfactants were based on alkylnaphthalene sulfonates. frontiersin.org This class of compounds is characterized by its thermal, acid, and base stability. frontiersin.org The addition of alkyl chains of varying lengths and branching to the naphthalene core allows for the fine-tuning of their amphiphilic nature, leading to a wide range of surfactant properties.

Within this field, this compound is distinguished by its two butyl groups, which enhance its hydrophobic character compared to less substituted counterparts. rsc.org Research in this area often involves comparing the performance of different alkylnaphthalene sulfonates to understand how the alkyl chain length and substitution pattern affect properties such as critical micelle concentration (CMC), surface tension reduction, and emulsification efficiency. frontiersin.orgresearchgate.net Studies have shown that as the length of the alkyl chain on the naphthalene ring increases, the CMC tends to decrease, indicating a greater tendency to form micelles. researchgate.net

The surfactant properties of this compound arise from its amphiphilic molecular structure. The large, nonpolar dibutylnaphthalene portion of the molecule is hydrophobic (water-repelling), while the sulfonate headgroup is hydrophilic (water-attracting). nih.gov In aqueous solutions, these molecules orient themselves at interfaces, such as air-water or oil-water, to minimize the unfavorable interaction between the hydrophobic tail and water. This orientation leads to a reduction in the surface tension of the water.

Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. In these structures, the hydrophobic tails are sequestered in the interior, away from the water, while the hydrophilic heads form the outer surface that interacts with the surrounding water. This micelle formation is fundamental to the compound's ability to solubilize and emulsify nonpolar substances in water. The dibutyl substitution enhances its affinity for non-polar materials, making it particularly effective for interacting with oils and other organic compounds. rsc.org

Academic research on this compound and related compounds spans several disciplines, driven by their versatile surfactant properties.

Formulation Science: In formulation science, this compound is studied for its application in detergents, agrochemicals, and industrial cleaners. nih.gov Academic investigations might explore its effectiveness in wetting surfaces, dispersing solid particles, and emulsifying oils. nih.gov For instance, in agricultural formulations, it can act as a dispersant for pesticides. researchgate.net

Enhanced Oil Recovery (EOR): The ability of alkylnaphthalene sulfonates to reduce interfacial tension between oil and water is a key area of research in petroleum engineering. frontiersin.org Studies in this domain investigate the potential of these surfactants to mobilize and recover residual oil trapped in porous rock formations. frontiersin.org Research often involves optimizing surfactant formulations to achieve ultra-low interfacial tension for efficient oil displacement. frontiersin.org

Physicochemical Properties of this compound

PropertyValue
CAS Number 25417-20-3, 253273-95-9
Molecular Formula C18H23NaO3S
Molecular Weight 342.43 g/mol
Appearance White to light yellow powder or solid
Solubility Soluble in water

Comparative Surfactant Properties of Alkylnaphthalene Sulfonates (Illustrative Data)

SurfactantCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (mN/m)
Sodium Propylnaphthalene SulfonateHigherHigher
Sodium Butylnaphthalene SulfonateIntermediateIntermediate
Sodium Hexylnaphthalene SulfonateLowerLower
Sodium Octylnaphthalene SulfonateLowestLowest

Note: This table provides illustrative data based on general trends observed in academic research on alkylnaphthalene sulfonates. Specific values can vary based on experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O3S.Na B213245 sodium 3,6-dibutylnaphthalene-1-sulfonate CAS No. 25417-20-3

Properties

IUPAC Name

sodium;3,6-dibutylnaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3S.Na/c1-3-5-7-14-9-10-17-16(11-14)12-15(8-6-4-2)13-18(17)22(19,20)21;/h9-13H,3-8H2,1-2H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAWNDFHGTVUNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891379
Record name Sodium 3,6-dibutylnaphthalene-1-sulfonate
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Pellets or Large Crystals
Record name Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1)
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CAS No.

25417-20-3, 253273-95-9
Record name Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1)
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Record name Sodium 3,6-dibutylnaphthalene-1-sulfonate
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Record name Sodium dibutylnaphthalenesulphonate
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Synthetic Methodologies and Mechanistic Pathways

Classical and Contemporary Synthetic Routes for Sodium 3,6-Dibutylnaphthalene-1-sulfonate

The primary and most established method for synthesizing this compound is through a multi-step process that involves the initial alkylation of naphthalene (B1677914) followed by sulfonation and subsequent neutralization. This approach, often referred to as a sulfonation-condensation synthesis, allows for a degree of control over the final product's structure.

Sulfonation-Condensation Synthesis of Alkylnaphthalene Sulfonates

The synthesis of this compound is typically achieved through a sequential reaction process. smolecule.com This involves the introduction of two butyl groups onto the naphthalene core, followed by the addition of a sulfonic acid group and conversion to its sodium salt.

The introduction of alkyl groups onto the naphthalene ring is generally accomplished through a Friedel-Crafts alkylation reaction. In the case of producing 3,6-dibutylnaphthalene, naphthalene is reacted with a butylation agent, such as butanol or a butyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄). smolecule.comgreenagrochem.com

The regioselectivity of this reaction is a critical factor. The substitution pattern on the naphthalene ring is influenced by several factors, including the nature of the alkylating agent, the catalyst, reaction temperature, and time. stackexchange.com Electrophilic substitution on naphthalene can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. The α-position is kinetically favored due to the formation of a more stable carbocation intermediate. stackexchange.comwordpress.com However, with bulky alkyl groups like butyl, steric hindrance at the α-position can favor substitution at the less hindered β-position. stackexchange.com Achieving the specific 3,6-disubstitution pattern is challenging due to the potential for the formation of a mixture of isomers. The reaction conditions must be carefully controlled to favor the thermodynamically more stable β,β'-disubstituted products.

One potential, though less direct, route to achieving specific dialkylation involves a multi-step process such as a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). psu.eduresearchgate.net This can offer better control over the initial substitution position. For instance, acylation of naphthalene can be directed to the 2-position, and a subsequent acylation could potentially be directed to the 6-position of the mono-acylated naphthalene before reduction of the ketone groups to butyl groups.

Once the 3,6-dibutylnaphthalene intermediate is obtained, the next step is the introduction of a sulfonic acid group. This is typically achieved by reacting the dibutylated naphthalene with a sulfonating agent such as concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or sulfur trioxide (SO₃). researchgate.net The presence of the two electron-donating butyl groups activates the naphthalene ring towards further electrophilic substitution.

The position of sulfonation is directed by the existing alkyl substituents. In general, for alkyl-substituted naphthalenes, sulfonation tends to occur at a vacant α-position. The butyl groups at the 3 and 6 positions would sterically hinder substitution at the adjacent 2, 4, 5, and 7 positions, thereby directing the incoming sulfonyl group to one of the available α-positions (1, 8, 4, or 5). The formation of 3,6-dibutylnaphthalene-1-sulfonic acid is a likely outcome due to the electronic activation and steric guidance provided by the butyl groups. The reaction temperature plays a crucial role in determining the position of sulfonation; lower temperatures generally favor the formation of the α-sulfonic acid, while higher temperatures can lead to the thermodynamically more stable β-sulfonic acid. wordpress.com

Following the sulfonation reaction, the resulting 3,6-dibutylnaphthalene-1-sulfonic acid is converted to its more stable and usable sodium salt. This is accomplished by neutralizing the reaction mixture with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). smolecule.comgreenagrochem.com

The purification of the final product is essential to remove any unreacted starting materials, by-products from side reactions (such as other isomers of dibutylnaphthalene sulfonate), and residual salts like sodium sulfate (B86663). google.com Purification can be a challenging process. Common techniques include recrystallization from a suitable solvent or solvent mixture. researchgate.net The crude product may be dissolved in water and then precipitated by the addition of a salt, a process known as "salting out." Alternatively, the product can be extracted with a suitable organic solvent. For laboratory-scale purifications, chromatographic techniques could potentially be employed to isolate the desired isomer with high purity. The final product is often obtained as a solid after drying. google.com

Alternative Synthetic Strategies for Structurally Related Alkyl Naphthalene Sulfonates

While the sequential alkylation and sulfonation is the classical approach, alternative strategies exist for the synthesis of alkylnaphthalene sulfonates, which could theoretically be adapted for the production of this compound.

Some industrial processes for the production of butylnaphthalene sulfonates employ a one-step batch process where naphthalene, butanol, concentrated sulfuric acid, and oleum are all reacted together. google.comatamanchemicals.com In this approach, sulfuric acid and oleum act as both the catalyst for the Friedel-Crafts alkylation and the sulfonating agent. researchgate.net This method can be more efficient in terms of reaction time but often leads to a vigorous exothermic reaction that is difficult to control and can produce a larger amount of sulfur-containing by-products. google.com The regioselectivity in such a one-pot synthesis is generally lower, resulting in a mixture of various isomers of dibutylnaphthalene sulfonates. A patented process describes the incremental alternating additions of the sulfonating agent and the alkylating alcohol to better control the reaction and improve the yield of the desired product. google.com

Advanced Reaction Engineering for Yield and Purity Optimization

Optimizing the yield and purity of naphthalene sulfonate derivatives requires precise control over various reaction parameters. Advanced reaction engineering strategies focus on manipulating these conditions to maximize the formation of the desired product while minimizing waste and side reactions.

Key factors in the sulfonation of naphthalene and its derivatives include reaction temperature, the molar ratio of reactants, choice of solvent, and reactor design. Research into the synthesis of 2-naphthalene sulfonic acid, a related compound, has shown that reaction temperatures above 150°C are crucial for increasing the product yield. shokubai.org The duration of the reaction is also a critical parameter; excessively long sulfonation times can lead to increased formation of by-products, whereas insufficient time results in incomplete reactions and lower yields. researchgate.net

The choice of solvent plays a significant role. The use of a naphthenic solvent, such as decalin, was found to considerably improve the product yield to approximately 93% in one study. shokubai.org A major challenge in naphthalene sulfonation is the sublimation of naphthalene at reaction temperatures, which leads to a loss of reactant and a lower product yield. shokubai.org To address this, innovative reactor designs aimed at suppressing sublimation have been developed, leading to a dramatic increase in product yield to nearly 98%. shokubai.org Furthermore, advanced computational methods, such as Bayesian multi-objective optimization algorithms, represent a modern approach to systematically identify optimal process parameters that balance the trade-off between yield and impurity formation. cam.ac.uk

Table 1: Impact of Reaction Parameters on Naphthalene Sulfonation Yield & Purity

Parameter Condition Effect on Yield and Purity Source
Temperature > 150°C Increases yield of β-isomer (thermodynamic product). shokubai.org shokubai.org
< 120°C Favors α-isomer (kinetic product). researchgate.net researchgate.net
Solvent Decalin (Naphthenic) Significantly improves yield by reducing naphthalene sublimation. shokubai.org shokubai.org
Reactor Design Suppresses Naphthalene Sublimation Drastically increases product yield (up to 98%). shokubai.org shokubai.org
Reaction Time Optimized Duration Balances complete reaction with minimal side-product formation. researchgate.net researchgate.net
Reactant Ratio Controlled Molar Ratio Prevents excess reactants from causing side reactions and impurities like sodium sulfate. google.com google.com

Mechanistic Insights into the Synthesis of Naphthalene Sulfonate Derivatives

The synthesis of naphthalene sulfonate derivatives is governed by the principles of electrophilic aromatic substitution. wikipedia.org The process is notable for its sensitivity to reaction conditions, which dictates the isomeric distribution of the products.

Kinetic and Thermodynamic Considerations in Sulfonation Reactions

The sulfonation of naphthalene is a classic textbook example of a reaction under kinetic versus thermodynamic control. wordpress.comstackexchange.comquora.com The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature due to the reversibility of the sulfonation process. wikipedia.orgstackexchange.comopenochem.org

At lower temperatures, typically around 80°C, the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid (the α-isomer). wordpress.comyoutube.com This is because the activation energy for the formation of the α-isomer is lower, meaning it is formed faster. wordpress.com The transition state leading to the 1-isomer is lower in energy because it allows for the formation of resonance structures that maintain the aromaticity of the second ring. stackexchange.com

Conversely, at higher temperatures, around 160°C, the reaction is under thermodynamic control, and the favored product is the more stable naphthalene-2-sulfonic acid (the β-isomer). wordpress.comquora.comyoutube.com The β-isomer is thermodynamically more stable because it minimizes steric repulsion. In the α-isomer, there is significant steric hindrance between the bulky sulfonic acid group at the C1 position and the hydrogen atom at the C8 position. wordpress.comstackexchange.com The reversibility of the reaction allows the less stable, kinetically favored α-isomer to revert to naphthalene, which can then react again to form the more stable β-isomer, which accumulates over time at elevated temperatures. stackexchange.com

Table 2: Comparison of Kinetic vs. Thermodynamic Products in Naphthalene Sulfonation

Feature Kinetic Product (α-isomer) Thermodynamic Product (β-isomer) Source
Product Name Naphthalene-1-sulfonic acid Naphthalene-2-sulfonic acid wordpress.comquora.com
Formation Temperature Low (~80°C) High (~160°C) wordpress.comquora.com
Rate of Formation Faster Slower wordpress.comstackexchange.com
Activation Energy Lower Higher wordpress.com
Product Stability Less Stable More Stable stackexchange.comquora.com
Key Factor Lower energy transition state Greater thermodynamic stability (less steric hindrance) stackexchange.com

Side Reactions and Product Impurity Formation (e.g., Polysulfonation, Sulfones)

During the sulfonation of naphthalene, several side reactions can occur, leading to the formation of impurities that affect the purity of the final product. The most common side reactions are polysulfonation and the formation of sulfones. researchgate.net

Polysulfonation occurs when more than one sulfonic acid group is introduced onto the naphthalene ring, yielding di- or tri-sulfonated naphthalenes. sioc-journal.cnresearchgate.net This is particularly prevalent when a large excess of the sulfonating agent, such as sulfur trioxide (SO₃), is used. sioc-journal.cn The reaction of naphthalene-1-sulfonic acid with additional SO₃, for instance, can yield a mixture of 1,5-, 1,6-, and 1,7-disulfonic acids. researchgate.net

Another significant side reaction is the formation of sulfones (diphenyl sulfones), which can occur during sulfonation with sulfuric acid. researchgate.net Furthermore, a common impurity in the final sodium salt product is sodium sulfate. This impurity is not a direct result of the sulfonation reaction itself but is formed during the neutralization step when excess sulfuric acid from the sulfonation stage is neutralized by the sodium base. google.com

Table 3: Common Impurities and Side Products in Naphthalene Sulfonation

Impurity / Side Product Source / Cause Stage of Formation Source
Polysulfonated Naphthalenes Reaction with excess sulfonating agent (e.g., SO₃). Sulfonation researchgate.netsioc-journal.cn
Sulfones Side reaction of sulfonic acids. Sulfonation researchgate.net
Sodium Sulfate Neutralization of excess sulfuric acid. Neutralization google.com
Unreacted Naphthalene Incomplete reaction due to sublimation or insufficient reaction time. Sulfonation shokubai.org

Catalytic Aspects in Naphthalene Functionalization

In the context of producing this compound, catalysis plays a role in both the alkylation and sulfonation steps. For the sulfonation of the dibutylnaphthalene precursor, concentrated sulfuric acid or oleum (fuming sulfuric acid) typically serves as both the sulfonating agent and the catalyst. smolecule.comligninchina.comwikipedia.org Historically, other catalysts such as mercurous sulfate have also been employed for aromatic sulfonation. wikipedia.org

The broader field of naphthalene functionalization utilizes a variety of advanced catalytic systems to achieve high selectivity. While not always applied directly to sulfonation, these methods highlight the potential for precise control over naphthalene chemistry. Transition-metal catalysis, for example, has become an important tool for the functionalization of otherwise unreactive C-H bonds. researchgate.net Catalysts based on rhodium, copper, and gold have been used for carbene insertion into the naphthalene ring system. beilstein-journals.orgresearchgate.net For instance, copper-based catalysts can yield cyclopropanation products, while gold-based catalysts can afford a mixture of products from C-H insertion or addition to a double bond. beilstein-journals.org Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize complex biaryl structures from naphthalene derivatives. up.ac.za These advanced catalytic strategies underscore the ongoing development of methods to selectively functionalize the naphthalene core.

Fundamental Colloid and Interface Science of Sodium 3,6 Dibutylnaphthalene 1 Sulfonate

Surface and Interfacial Tension Reduction Phenomena

The amphiphilic nature of sodium 3,6-dibutylnaphthalene-1-sulfonate, with its distinct hydrophobic and hydrophilic regions, drives its accumulation at interfaces, leading to a reduction in surface and interfacial tension. smolecule.comlignincorp.com

Adsorption Isotherms at Liquid-Air and Liquid-Liquid Interfaces

Mechanisms of Interfacial Tension Lowering

The mechanism by which this compound lowers interfacial tension is attributed to the orientation of its molecules at the interface. The hydrophobic butylnaphthalene portion of the molecule orients itself away from the aqueous phase and into the non-aqueous phase (e.g., air or an oily substance), while the hydrophilic sulfonate head group remains in the water. smolecule.comlignincorp.com This molecular arrangement disrupts the cohesive energy at the interface, thereby reducing the interfacial tension. Studies on related alkylnaphthalene sulfonates suggest that the bulky aromatic structure can provide strong adsorption at interfaces.

Self-Assembly and Aggregation Behavior

In aqueous solutions, surfactant molecules can spontaneously self-assemble into organized structures known as micelles when the concentration reaches a certain threshold.

Critical Micelle Concentration (CMC) Determinations and Influencing Factors

A specific, experimentally determined critical micelle concentration (CMC) for this compound is not documented in the available literature. For the broader category of sodium dibutylnaphthalene sulfonates, a general CMC range has been reported, though without specifying the isomeric form or the method of determination.

Factors that typically influence the CMC of anionic surfactants include:

Structure of the Hydrophobic Group: An increase in the size of the alkyl groups generally leads to a lower CMC due to increased hydrophobicity.

Nature of the Hydrophilic Group: The sulfonate group is strongly hydrophilic.

Presence of Electrolytes: The addition of salts to solutions of ionic surfactants typically lowers the CMC by reducing repulsion between the ionic head groups.

Temperature: The effect of temperature on the CMC of ionic surfactants is generally less pronounced than for non-ionic surfactants.

Without specific studies on this compound, a precise CMC value and the quantitative effects of these factors remain uncharacterized.

Micellar Structure and Dynamics in Aqueous Solutions

There is a lack of specific research findings on the micellar structure (e.g., aggregation number, size, and shape) and dynamics of micelles formed by this compound in aqueous solutions. The structure of the hydrophobic group, including the two butyl chains and the naphthalene (B1677914) ring, would be expected to influence the packing of the surfactant molecules within the micelle.

Formation and Stability of Microemulsions and Vesicles

Scientific literature detailing the formation and stability of microemulsions or vesicles specifically utilizing this compound as the surfactant is not available. While research exists on microemulsions formed with other types of alkyl aryl sulfonates, this information cannot be directly extrapolated to the specific behavior of the 3,6-dibutyl isomer. nih.gov

Solubilization and Phase Behavior Studies

The ability of surfactants to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), is fundamental to their application in various fields. ligninchina.com These micelles can encapsulate hydrophobic compounds, a process known as solubilization, thereby increasing their apparent solubility in water. The phase behavior of surfactant systems, particularly in the presence of other components like oil and co-solvents, is crucial for formulating products such as emulsions and microemulsions.

The micellar systems of this compound, an anionic surfactant, are capable of solubilizing hydrophobic compounds. The solubilization efficiency is influenced by the chemical structure of both the surfactant and the hydrophobic compound, as well as by the solution conditions such as temperature and the presence of electrolytes.

Detailed Research Findings

This compound possesses a molecular structure that is conducive to the solubilization of non-polar and sparingly soluble substances. lignincorp.com Its molecule consists of a hydrophobic part, the dibutylnaphthalene group, and a hydrophilic part, the sulfonate group. lignincorp.comgreenagrochem.com In aqueous solutions, above its CMC, the surfactant molecules aggregate to form micelles, where the hydrophobic tails create a core that can accommodate hydrophobic molecules, while the hydrophilic heads form a shell that interfaces with the surrounding water. ligninchina.com

The large, bulky hydrophobic group of this compound, consisting of a naphthalene ring and two butyl chains, provides a significant volume for the solubilization of hydrophobic molecules. lignincorp.com This structural feature suggests a high capacity for solubilizing various hydrophobic compounds, including polycyclic aromatic hydrocarbons (PAHs), which are known environmental pollutants with low water solubility. nih.gov The solubilization of PAHs by surfactant micelles is a well-documented phenomenon and is quantified by parameters such as the Molar Solubilization Ratio (MSR) and the micelle-water partition coefficient (K_m).

The MSR is defined as the number of moles of a hydrophobic compound solubilized per mole of surfactant in the micellar form. A higher MSR value indicates a greater solubilization capacity of the surfactant for a particular compound. The K_m represents the partitioning of the hydrophobic compound between the micellar and aqueous phases. nih.govmdpi.comnih.gov

Illustrative Data on Molar Solubilization Ratio

The following table presents hypothetical Molar Solubilization Ratio (MSR) values for selected hydrophobic compounds in a micellar solution of this compound. This data is for illustrative purposes to demonstrate the expected trend and is not based on direct experimental measurements for this specific surfactant.

Hydrophobic CompoundMolar Solubilization Ratio (MSR) (mol/mol)
Naphthalene0.05
Phenanthrene (B1679779)0.02
Pyrene0.01
Toluene0.15
Dodecane0.10

The phase behavior of this compound in systems containing water, oil, and potentially a co-surfactant or co-solvent is complex and can lead to the formation of various phases, including microemulsions. A ternary phase diagram is a graphical representation of the phase behavior of a three-component system at a constant temperature and pressure. nih.govresearchgate.net

Detailed Research Findings

Specific ternary phase diagrams for systems containing this compound are not widely published. However, the general behavior of anionic surfactants, particularly those used in enhanced oil recovery and as emulsifying agents, provides a basis for understanding the expected phase behavior. greenagrochem.com Anionic surfactants with a structure similar to this compound are known to form Winsor-type microemulsion systems (Type I, II, and III) depending on the formulation variables such as salinity and the nature of the oil phase.

A Winsor I system consists of an oil-in-water (o/w) microemulsion in equilibrium with an excess oil phase. A Winsor II system is characterized by a water-in-oil (w/o) microemulsion in equilibrium with an excess aqueous phase. The Winsor III system, which is often sought for applications like enhanced oil recovery, consists of a middle-phase microemulsion in equilibrium with both excess aqueous and oil phases.

The bulky and somewhat rigid structure of the dibutylnaphthalene group in this compound would influence the packing of the surfactant molecules at the oil-water interface, which in turn affects the curvature of the interface and the resulting phase behavior. The presence of two butyl groups on the naphthalene ring contributes to a significant hydrophobic character, which would favor the solubilization of oil and the formation of stable microemulsions. lignincorp.com

Illustrative Ternary Phase Diagram Representation

The following is a hypothetical representation of a ternary phase diagram for a system of this compound, water, and an oil phase (e.g., toluene) at a fixed temperature. The diagram illustrates the expected regions of different phases. The exact boundaries and the extent of each region would need to be determined experimentally.

Hypothetical Ternary Phase Diagram

1Φ (Single-Phase Region): This region, often found at the corners and along the axes, represents a single, homogeneous phase. This can include the micellar solution (L1), the inverse micellar solution (L2), or a bicontinuous microemulsion.

2Φ (Two-Phase Region): In these regions, two immiscible phases coexist. This could be an oil-in-water emulsion in equilibrium with excess oil, or a water-in-oil emulsion in equilibrium with excess water.

3Φ (Three-Phase Region): This is the region where a middle-phase microemulsion coexists with both excess water and excess oil (Winsor III).

LC (Liquid Crystalline Region): At higher surfactant concentrations, ordered liquid crystalline phases (e.g., lamellar, hexagonal) can form.

Advanced Applications in Dispersing and Material Systems

Dispersant Functionality in Colloidal Suspensions

The compound's amphiphilic nature makes it a highly effective agent for stabilizing particles in liquid media, preventing aggregation and ensuring the homogeneity of colloidal systems. lignincorp.com

The efficacy of sodium 3,6-dibutylnaphthalene-1-sulfonate as a dispersant is rooted in its ability to stabilize suspensions through a combination of electrostatic and steric hindrance mechanisms. lignincorp.com The hydrophobic part of the molecule, consisting of the naphthalene (B1677914) ring and two butyl groups, adsorbs onto the surface of particles, particularly those with low polarity. greenagrochem.comlignincorp.com The hydrophilic, negatively charged sulfonate group then extends into the surrounding aqueous medium. lignincorp.com

This orientation leads to two primary stabilization effects:

Electrostatic Repulsion : The surfaces of adjacent particles become populated with negatively charged sulfonate groups, resulting in powerful electrostatic repulsion that prevents the particles from approaching one another and aggregating. lignincorp.com

Steric Hindrance : The adsorbed molecules create a physical barrier on the particle surfaces, further inhibiting close contact and flocculation.

This dual-action mechanism is particularly effective for dispersing hydrophobic materials in water-based systems. lignincorp.com

In systems like cementitious and ceramic slurries, this compound functions as a dispersant or superplasticizer. lignincorp.comchinalignin.com By adsorbing onto the surfaces of cement or ceramic particles, it breaks down agglomerates and prevents them from reforming. This action improves the dispersion of the particles, leading to a significant modification of the suspension's rheological properties, such as reduced viscosity and improved flowability. chinalignin.com While polycarboxylate-based dispersants are often used in inorganic systems like cement, the hydrophobic core of sodium dibutyl naphthalene sulfonate gives it a distinct advantage with certain organic or oily components. lignincorp.com

Table 1: Effects on Suspension Rheology
Suspension TypeFunction of this compoundObserved Rheological EffectReference
CementitiousSuperplasticizer / DispersantImproves flowability and workability chinalignin.com
CeramicDispersantReduces viscosity, prevents particle agglomeration lignincorp.comchinalignin.com
Pigment DispersionsDispersantPrevents flocculation, enhances storage stability chinalignin.com

The adsorption of this compound onto particle surfaces is a key aspect of its function. The hydrophobic naphthalene and butyl components of the molecule exhibit a strong affinity for the surfaces of inorganic particles, such as pigments (e.g., carbon black) and fillers. lignincorp.comchinalignin.com This hydrophobic interaction anchors the molecule to the particle. Simultaneously, the hydrophilic sulfonate head group extends into the aqueous phase, creating a stabilized particle-water interface that facilitates dispersion. lignincorp.com

Enhancing Formulations in Specific Research Domains

The compound's properties are leveraged to improve the performance and stability of complex formulations in specialized fields like agriculture and detergency.

In modern agriculture, this compound is a crucial component in agrochemical formulations, including pesticides, herbicides, and fertilizers. greenagrochem.comgreenagrochem.com It is particularly vital in suspension concentrates (SC) and wettable powders (WP), where it acts as a high-performance dispersant. greenagrochem.com

Its primary function is to ensure that water-insoluble active ingredients are distributed uniformly within a liquid spray medium. greenagrochem.comchinalignin.com By adsorbing onto the solid particles of the active ingredient, it prevents them from clumping or settling in the spray tank. chinalignin.com This results in a stable, homogeneous suspension that ensures uniform application, prevents nozzle clogging, and improves the coverage and adhesion of the agrochemical to plant surfaces, thereby enhancing its efficacy. greenagrochem.comchinalignin.comchinalignin.com The compound's stability in hard water and across various pH levels further solidifies its utility in real-world agricultural settings. greenagrochem.comchinalignin.com

Table 2: Research Findings in Agrochemical Formulations
Formulation TypeFunctionBenefitReference
Suspension Concentrates (SC)DispersantPrevents settling of active ingredients. greenagrochem.com
Wettable Powders (WP)Dispersant & Wetting AgentEnsures uniform distribution of particles in water. greenagrochem.com
Emulsifiable Concentrates (EC)EmulsifierStabilizes oil-in-water emulsions for consistent spray. greenagrochem.comchinalignin.com
Liquid FertilizersDispersantAids in uniform dispersion of micronutrients. chinalignin.com

This compound is incorporated into both industrial and household detergent formulations to boost cleaning power. greenagrochem.comchinalignin.com As a surfactant additive, it enhances the cleaning process through several mechanisms. greenagrochem.com It reduces the surface tension of the cleaning solution, which allows for better penetration into fabrics and more effective wetting of soiled surfaces. greenagrochem.com

Influence on Lubricant Properties and Performance

This compound, as part of the broader class of alkylnaphthalene sulfonates, serves as a multifunctional additive in lubricant formulations. nih.gov Its primary role is to function as a high-performance emulsifier and dispersing agent, particularly in water-based metalworking fluids and industrial lubricants. greenagrochem.comligninchina.com The compound's amphiphilic nature, which includes a hydrophobic dibutyl naphthalene structure and a hydrophilic sulfonate group, allows it to reduce the surface tension between oil and water. ligninchina.comgreenagrochem.com This action is critical for creating and maintaining stable oil-in-water emulsions, which are essential for cooling and lubrication in machining processes. ligninchina.com

The electron-rich naphthalene ring structure contributes to the thermal and thermo-oxidative stability of lubricants by absorbing and dispersing energy. nih.gov By ensuring that lubricants and coolants maintain their intended consistency and performance over time, the compound helps prevent component wear and failure. In metalworking fluids, it helps create stable emulsions of lubricants and coolants for various machining tasks. ligninchina.com

Table 1: Influence of this compound on Lubricant Properties

Property AffectedMechanism of ActionResulting Performance Benefit
Emulsion Stability Reduces interfacial tension between oil and water; forms a protective layer around oil droplets. ligninchina.comCreates stable oil-in-water emulsions for consistent coolant and lubricant delivery. greenagrochem.comligninchina.com
Dispersancy Prevents the aggregation of solid particles and additives within the lubricant matrix. chinalignin.comMaintains uniform distribution of components, ensuring consistent performance. chinalignin.com
Thermal Stability The naphthalene ring structure absorbs and dissipates thermal energy. nih.govEnhances the lubricant's resistance to breakdown at elevated temperatures. nih.gov
Wetting Lowers the surface tension of the fluid, allowing it to spread more effectively over metal surfaces. greenagrochem.comImproves cooling efficiency and ensures complete lubrication coverage.

Material Stability Under Environmental and Process Conditions

The utility of this compound in engineered systems is heavily dependent on its stability under a range of environmental and process-related stresses.

Thermal Stability and Degradation Pathways of Naphthalene Sulfonates

Naphthalene sulfonates as a chemical class are recognized for their stability at high temperatures, in acidic and basic conditions, and in the presence of hard water. neaseco.com Specifically, sodium dibutyl naphthalene sulfonate is reported to be thermally stable up to 200°C. ligninchina.com

Research conducted under geothermal conditions on various naphthalene sulfonate (NSA) and naphthalene disulfonate (NDS) isomers provides insight into their degradation pathways. wgtn.ac.nzsemanticscholar.org Studies show that thermal breakdown is dependent on both temperature and pH. wgtn.ac.nzresearchgate.net At temperatures exceeding 300°C, all tested naphthalene sulfonate isomers become unstable. wgtn.ac.nz The degradation process can involve transformation to other isomers or breakdown into compounds such as naphthalene, 1-naphthol (B170400), and 2-naphthol. wgtn.ac.nz The presence of dissolved salts has been shown to slow the rate of decomposition. wgtn.ac.nz

The relative thermal stability of different isomers has been established, with 2-naphthalene sulfonate (2-NSA) being the most stable. wgtn.ac.nzresearchgate.net

Table 2: Thermal Stability and Degradation of Naphthalene Sulfonate Isomers

Compound IsomerRelative StabilityDegradation TemperaturePrimary Degradation Products
1,5-Naphthalene Disulfonate (1,5-NDS) Least StableBegins degrading at temperatures as low as 200-280°C. wgtn.ac.nzsemanticscholar.orgresearchgate.net1-Naphthalene Sulfonate (1-NSA), Naphthalene. researchgate.net
1,6-Naphthalene Disulfonate (1,6-NDS) LowShows breakdown around 330°C; forms 2-NSA at lower temperatures. semanticscholar.orgresearchgate.net2-Naphthalene Sulfonate (2-NSA), Naphthalene. researchgate.net
2,6- & 2,7-Naphthalene Disulfonate (NDS) ModerateRelatively stable until about 340°C. semanticscholar.orgNaphthalene, Naphthols. wgtn.ac.nz
2-Naphthalene Sulfonate (2-NSA) Most StablePersists to about 380°C. semanticscholar.orgNaphthalene, Naphthols. wgtn.ac.nz

Long-Term Performance in Engineered Systems

The long-term performance and reliability of this compound in engineered systems are direct results of its chemical robustness. Its stability in acidic, alkaline, and hard water conditions ensures consistent efficacy in applications where water quality and pH can vary significantly, such as in industrial cleaning and textile processing. greenagrochem.comligninchina.com

In emulsion-based systems, including lubricants, pesticides, and polymer production, the compound's ability to form and maintain stable mixtures is crucial for long-term effectiveness. ligninchina.comchinalignin.comchinalignin.com As an emulsifier, it prevents the separation of oil and water phases over time, ensuring that the formulation delivers its intended properties consistently throughout its service life. ligninchina.com In dispersing applications, such as in pigments, cements, or rubber manufacturing, it prevents particles from aggregating, which is critical for the uniformity and stability of the final product. neaseco.com This resistance to chemical breakdown and environmental stressors makes it a reliable component for ensuring the long-term operational integrity of various engineered materials and systems.

Environmental Research and Biogeochemical Cycling

Environmental Distribution and Transport Mechanisms

The unique chemical structure of sodium 3,6-dibutylnaphthalene-1-sulfonate dictates its distribution and movement within the environment, particularly in water systems.

Water Solubility and Mobility in Aquatic Environments

This compound is characterized by its high solubility in water. ligninchina.comontosight.aicymitquimica.com This property is attributed to its amphiphilic nature, where the hydrophobic naphthalene (B1677914) backbone is countered by the highly polar, hydrophilic sulfonate group (SO₃⁻Na⁺). ligninchina.com As an anionic surfactant, it effectively reduces surface tension in water. ligninchina.com This high water solubility indicates a significant potential for mobility within aquatic environments. researchgate.net Aromatic compounds substituted with sulfonate groups are known to be highly water-soluble, which allows them to be easily transported through water systems and potentially pass through water-treatment facilities. nih.gov

Environmental Fate Properties of this compound

PropertyDescriptionReference
Chemical NatureAnionic surfactant with an amphiphilic structure (hydrophilic sulfonate group and hydrophobic dibutylnaphthalene core). ligninchina.comligninchina.com
Water SolubilityHigh, due to the polar sulfonate group. Soluble in water and some organic solvents. ligninchina.comontosight.aigreenagrochem.com
Mobility in WaterConsidered high due to its significant water solubility, facilitating transport in aquatic systems. researchgate.netnih.gov
BiodegradabilityConsidered biodegradable, but the naphthalene core can be resistant to rapid degradation. ontosight.airesearchgate.net

Persistence in Wastewater Treatment Processes and Receiving Waters

While generally considered biodegradable, the persistence of naphthalene sulfonates in the environment is a subject of research. ontosight.ai The stability of the naphthalene ring structure can make the compound resistant to rapid degradation. researchgate.net Because of their high water solubility and stability, sulfonated aromatic compounds may resist complete removal in conventional wastewater treatment plants and can be discharged into receiving waters. nih.gov

Studies on related naphthalene sulfonate polymers in petrochemical wastewater have shown that they can be challenging to degrade in standard activated sludge systems alone. researchgate.net However, a two-stage process involving fungal pretreatment followed by activated sludge treatment has been shown to significantly increase the removal of chemical oxygen demand (COD), indicating that under specific conditions, these compounds can be effectively treated. researchgate.net The persistence of this compound is therefore dependent on the specific microbial communities and conditions present in the treatment facility.

Biodegradation and Biotransformation Research

Microbial action is the primary pathway for the breakdown of this compound in the environment. Research into the broader class of naphthalene sulfonates has elucidated the key steps involved in their biotransformation.

Microbial Degradation Pathways for Naphthalene Sulfonates

The microbial degradation of naphthalene sulfonates has been well-documented, with specific bacterial strains, such as Pseudomonas species, capable of initiating the breakdown process. frontiersin.orgethz.ch The catabolic pathways for these compounds typically merge with the classical naphthalene degradation pathway following an initial desulfonation step. ethz.ch Bacteria can utilize these compounds as a sole source of sulfur, and in some cases, as a source of carbon. d-nb.infonih.gov

Desulfonation Mechanisms

The critical first step in the aerobic biodegradation of naphthalene sulfonates is the removal of the sulfonate group, a process known as desulfonation. frontiersin.orgnih.gov The primary mechanism involves an initial dioxygenation, where a multicomponent enzyme system attacks the aromatic ring. nih.govd-nb.info This enzymatic action introduces two hydroxyl groups onto the ring to which the sulfonate is attached. frontiersin.org This dihydroxylation results in an unstable intermediate that spontaneously eliminates the sulfonate group as sulfite (B76179) (SO₃²⁻). frontiersin.orgethz.ch For example, Pseudomonas sp. strain S-313 has been shown to convert 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid to 1-naphthol (B170400) and 2-naphthol, respectively, with experiments confirming that the hydroxyl group is derived from molecular oxygen. d-nb.infonih.gov

Aromatic Ring Cleavage and Mineralization

Once desulfonation occurs, the resulting dihydroxylated naphthalene (such as 1,2-dihydroxynaphthalene) can enter established metabolic pathways for naphthalene degradation. frontiersin.orgnih.gov This subsequent stage involves the cleavage of the aromatic ring, which is catalyzed by ring-cleaving dioxygenase enzymes. frontiersin.orgnih.gov The cleavage can occur through either an intradiol (ortho) or extradiol (meta) mechanism, breaking open the ring structure to form aliphatic carboxylic acids. frontiersin.orgmdpi.com These smaller organic compounds, such as pyruvate (B1213749) and acetaldehyde, are then channeled into central metabolic pathways like the Krebs cycle, where they are fully mineralized to carbon dioxide and water. nih.govnih.gov

Key Microbial Degradation Steps for Naphthalene Sulfonates

StepMechanismKey Enzymes/ProcessesProductsReference
1. DesulfonationOxygenolytic cleavage of the carbon-sulfur bond.Ring-hydroxylating dioxygenase catalyzes dihydroxylation of the sulfonated ring.Dihydroxylated naphthalene and sulfite (SO₃²⁻). frontiersin.orgethz.chnih.gov
2. Aromatic Ring CleavageThe dihydroxylated naphthalene intermediate undergoes ring fission.Ring-cleaving dioxygenases (e.g., 1,2-dihydroxynaphthalene dioxygenase).Aliphatic carboxylic acids. frontiersin.orgnih.gov
3. MineralizationFurther catabolism of the ring cleavage products.Standard metabolic pathways (e.g., Krebs cycle).Carbon dioxide, water, and biomass. nih.govnih.gov

Factors Affecting Biodegradability in Environmental Matrices

The biodegradation of sodium alkyl naphthalene sulfonates (SANS), including this compound, is a critical process that determines their persistence and potential for environmental impact. While SANS are considered to some extent biodegradable, they are not typically classified as "readily biodegradable". greenagrochem.com The rate and extent of their breakdown are influenced by a combination of molecular structure and environmental conditions.

The molecular structure of the surfactant plays a pivotal role. The naphthalene ring, a polycyclic aromatic structure, is inherently resistant to rapid microbial degradation due to its stability. greenagrochem.com The length and branching of the alkyl chains attached to the naphthalene core are also key determinants. Surfactants with shorter, linear alkyl chains (e.g., C6-C10) are generally more susceptible to microbial attack than those with longer or branched chains (e.g., C12-C16), which can sterically hinder enzymatic action. greenagrochem.com For linear alkylbenzene sulfonates (LAS), a related class of surfactants, biodegradation is known to initiate with the oxidation of the terminal methyl group of the alkyl chain. researchgate.net

Environmental factors in soil and water matrices significantly mediate the biodegradation process. Key parameters include temperature, oxygen availability, and the presence of acclimated microbial populations. greenagrochem.comnih.gov Aerobic conditions are generally more favorable for the degradation of these compounds, with estimated half-lives in water being around 15 days. greenagrochem.com In anaerobic environments, such as deep sediment layers, the degradation process is considerably slower, with half-lives potentially extending beyond 100 days. greenagrochem.com Temperature also plays a crucial role; for instance, the optimal temperature for the biodegradation of LAS in composted sludge has been found to be around 40°C, with microbial metabolism significantly decreasing in the thermophilic range. nih.gov

Table 1: Factors Influencing the Biodegradability of Alkylnaphthalene Sulfonates

Factor Influence on Biodegradability Rationale
Molecular Structure
Naphthalene Core Decreases The polycyclic aromatic structure is inherently stable and resistant to rapid microbial breakdown. greenagrochem.com
Alkyl Chain Length Shorter chains increase biodegradability Shorter, linear chains (e.g., C6-C10) are more accessible to microbial enzymes. greenagrochem.com
Alkyl Chain Branching Decreases Branched chains can sterically hinder enzymatic attack, slowing down the degradation process. greenagrochem.commpob.gov.my
Environmental Conditions
Oxygen Availability Aerobic conditions enhance biodegradability Oxygen is a key requirement for many microbial metabolic pathways involved in the breakdown of aromatic compounds. greenagrochem.com
Temperature Optimal temperature ranges exist Microbial activity is temperature-dependent, with excessively high or low temperatures inhibiting enzymatic processes. nih.gov
pH Neutral to slightly alkaline pH is often optimal Extreme pH values can inhibit microbial growth and enzymatic function, thereby reducing biodegradation rates. openjournalsnigeria.org.ng

Ecotoxicological Implications from an Environmental Chemistry Perspective (General Class)

The ecotoxicological effects of alkylnaphthalene sulfonates are a subject of concern due to their potential to interact with aquatic organisms. Aromatic compounds substituted with sulfonate groups are known to be xenobiotic and can resist biodegradation, leading to their accumulation to potentially toxic levels in the environment. nih.govnih.gov Their hydrophilic nature makes them highly soluble in water, which facilitates their dispersal in aquatic systems. nih.govnih.gov

Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. nih.gov For surfactants like alkylnaphthalene sulfonates, predicting bioaccumulation is complex. The bioconcentration factor (BCF), a common metric for bioaccumulation, is challenging to determine for surfactants due to their tendency to adsorb to surfaces and accumulate at interfaces. cefas.co.uk

Studies on related compounds, such as 2-naphthalene sulfonate (2NS), have shown a potential for bioaccumulation in fish. nih.gov In one study, the maximum accumulation of 2NS in the blood plasma of the freshwater fish Channa punctatus was observed 24 hours after exposure, followed by a decrease over time, suggesting that the fish possess some capacity for repair and elimination. nih.gov Another study on Channa punctatus found that after 96 hours of exposure to 2NS, the concentration of the compound was significantly higher in the kidney (45.54 µg/ml) compared to the liver (1.83 µg/ml), indicating differential accumulation in various organs. nih.govresearchgate.net The presence of surfactants can also influence the bioaccumulation of other pollutants. For example, linear alkylbenzene sulfonate (LAS) has been shown to enhance the bioaccumulation of co-exposed dietary xenobiotics in catfish by altering membrane permeability. researchgate.net

Table 2: Bioaccumulation Data for 2-Naphthalene Sulfonate in Channa punctatus

Tissue/Fluid Exposure Duration Concentration Observation
Blood Plasma 24 hours Maximum accumulation observed nih.gov
Blood Plasma 96 - 720 hours Concentration decreased over time nih.gov
Liver 96 hours 1.83 µg/ml nih.govresearchgate.net

Exposure of aquatic organisms to alkylnaphthalene sulfonates can induce oxidative stress and genotoxicity. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive intermediates or repair the resulting damage. mdpi.com This can lead to cellular damage, including lipid peroxidation, protein denaturation, and DNA damage. mdpi.com

Studies on 2-naphthalene sulfonate have demonstrated its potential to induce oxidative stress and genotoxicity in the freshwater fish Channa punctatus. nih.govnih.govinformaticsjournals.co.in Exposure to 2NS led to a significant increase in oxidative stress biomarkers, such as malondialdehyde (MDA) content, and alterations in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST). nih.govnih.gov The highest levels of oxidative stress were typically observed after 96 hours of exposure. nih.govnih.gov

Genotoxicity, or damage to the genetic material of cells, has also been observed. nih.gov Studies using the comet assay and micronucleus test have shown that 2NS can cause DNA damage in the blood cells of Channa punctatus. nih.govnih.govinformaticsjournals.co.in The extent of DNA damage was found to be both dose- and time-dependent, with maximum damage observed after prolonged exposure. nih.gov However, these studies also indicated that the fish have a capacity for repair, as evidenced by a decrease in the levels of oxidative stress and DNA damage after a 30-day recovery period. nih.govnih.gov

Table 3: Summary of Oxidative Stress and Genotoxicity Findings for 2-Naphthalene Sulfonate in Channa punctatus

Endpoint Biomarker/Assay Organism/Tissue Key Findings
Oxidative Stress Malondialdehyde (MDA) Blood cells, Liver, Kidney Significant increase after exposure, indicating lipid peroxidation. nih.govnih.gov
Superoxide Dismutase (SOD) Blood cells, Liver, Kidney Altered activity in response to exposure. nih.govnih.gov
Catalase (CAT) Blood cells, Liver, Kidney Altered activity in response to exposure. nih.govnih.gov
Glutathione-S-transferase (GST) Blood cells, Liver, Kidney Significant increase in activity, suggesting a detoxification response. nih.gov
Genotoxicity Comet Assay Blood cells, Liver, Kidney Significant increase in tail length and % tail intensity, indicating DNA damage. nih.govnih.govinformaticsjournals.co.in
Micronucleus Test Blood cells, Liver, Kidney Increased frequency of micronuclei and aberrant cells, indicating chromosomal damage. nih.govnih.govinformaticsjournals.co.in

| Recovery | All above markers | Channa punctatus | Decreased levels of oxidative stress and DNA damage after a 30-day recovery period. nih.govnih.gov |

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Sodium alkyl naphthalene sulfonates (SANS)
2-naphthalene sulfonate (2NS)
Linear alkylbenzene sulfonates (LAS)
Malondialdehyde (MDA)
Superoxide dismutase (SOD)
Catalase (CAT)

Computational and Theoretical Investigations

Quantum Chemical Characterization of Molecular Structure and Reactivity

Quantum chemical methods are employed to investigate the intrinsic properties of a single molecule, providing a fundamental understanding of its stability, reactivity, and electronic nature.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For sodium 3,6-dibutylnaphthalene-1-sulfonate, DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its function as a surfactant.

Theoretical studies on similar aromatic sulfonate surfactants have demonstrated the utility of DFT. pku.edu.cn For instance, calculations on dodecylbenzenesulfonate have been used to analyze the binding with various cations and the influence of the solvent environment. pku.edu.cn Similar investigations on diaminonaphthalene molecules have explored how the position of substituent groups affects electronic properties. researchgate.net

For this compound, DFT would be used to calculate key electronic descriptors. The molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting the electron-rich (negative) sulfonate group and the relatively nonpolar (neutral) naphthalene (B1677914) core and butyl chains. This charge separation is the origin of its amphiphilic character. greenagrochem.comligninchina.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Table 1: Representative Electronic Properties of 3,6-dibutylnaphthalene-1-sulfonate Anion Calculated by DFT (Note: This data is illustrative and represents typical outputs from DFT calculations for a molecule of this type.)

PropertyRepresentative ValueSignificance
HOMO Energy-6.2 eVIndicates the ability to donate electrons; localized on the naphthalene ring.
LUMO Energy-1.5 eVIndicates the ability to accept electrons; distributed over the aromatic system.
HOMO-LUMO Gap4.7 eVRelates to the chemical stability and reactivity of the molecule.
Dipole Moment12.5 DQuantifies the overall polarity of the molecule, arising from the separation of the hydrophilic head and hydrophobic tail.
Electrostatic Potential (on sulfonate oxygen atoms)-120 kcal/molShows the highly negative region responsible for strong interactions with water and positive ions.

These calculations provide a foundational, molecule-level understanding of why this compound functions as an effective surfactant. ligninchina.com

The two butyl groups attached to the naphthalene ring give the molecule significant conformational flexibility. lignincorp.com Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Table 2: Illustrative Conformational Energy Data for a Butyl Group on the Naphthalene Ring (Note: This table is a simplified, representative example of a torsional scan around the C(naphthyl)-C(butyl) bond.)

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation Description
05.2Eclipsed (high energy)
600.5Gauche
1204.8Eclipsed (high energy)
1800.0Anti (lowest energy)

The results would show that conformations minimizing steric hindrance between the butyl chains and the naphthalene core are energetically favored.

Molecular Simulation Studies of Interfacial and Bulk Behavior

While quantum chemistry focuses on single molecules, molecular simulations are used to study the collective behavior of hundreds to thousands of molecules to understand macroscopic properties.

Molecular Dynamics (MD) is a powerful simulation technique that computes the trajectories of atoms and molecules over time, governed by a set of classical force fields. utupub.fi For this compound, MD simulations are invaluable for studying its behavior in aqueous solutions, particularly its aggregation into micelles and its adsorption at interfaces (e.g., air-water or oil-water). researchgate.netnih.gov

In a typical simulation, a number of surfactant anions and sodium counter-ions are placed in a simulation box filled with water molecules. researchgate.net Over the course of the simulation (nanoseconds to microseconds), the molecules move and interact. Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules will spontaneously self-assemble into spherical or cylindrical aggregates called micelles. nih.gov In these micelles, the hydrophobic naphthalene tails are sequestered in the core, away from the water, while the hydrophilic sulfonate heads form the outer surface, interacting with the surrounding water. nih.gov

MD simulations can provide detailed information on:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. ligninchina.com

Aggregation Number: The average number of surfactant molecules in a single micelle. nih.gov

Micelle Structure: The shape, size, and density distribution of the micelles.

Adsorption at Interfaces: The orientation and packing of surfactant molecules at an oil-water or air-water interface, which is fundamental to their role in reducing surface tension. lignincorp.com

Table 3: Typical Parameters Derived from MD Simulations of a Surfactant System (Note: These values are illustrative for an anionic surfactant like this compound.)

ParameterDescriptionRepresentative Result
Simulation Box SizeDimensions of the periodic box containing the system.8 x 8 x 8 nm³
Number of Surfactant IonsThe number of surfactant molecules simulated.100
Number of Water MoleculesThe number of solvent molecules.~15,000
Aggregation Number (N_agg)Average number of monomers per micelle.45-60
Radius of Gyration (R_g)A measure of the micelle's size.1.8 - 2.2 nm
Radial Distribution FunctionsDescribes the probability of finding one atom at a certain distance from another (e.g., water around the sulfonate head).Peak at ~0.25 nm for S-O(water)

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In statistical mechanics, they are particularly useful for studying phase equilibria. The Gibbs ensemble Monte Carlo (GEMC) technique, for example, can be used to directly simulate coexisting phases (e.g., liquid-vapor or liquid-liquid) and determine phase diagrams.

For a system containing this compound, MC simulations could be used to predict its phase behavior in complex mixtures or under different temperature and pressure conditions. This is crucial for formulation science. Another application is in studying adsorption in porous materials, where Grand Canonical Monte Carlo (GCMC) simulations can predict the amount of substance adsorbed within a nanoporous material at a given concentration. MC methods can also be used to understand the effect of confinement on phase transitions, as described by the Gibbs-Thomson equation. arxiv.org

Table 4: Hypothetical Phase Coexistence Data from a Gibbs Ensemble Monte Carlo Simulation (Note: This illustrative data represents the kind of output generated to map the phase diagram of a surfactant solution.)

Temperature (K)Pressure (bar)Liquid Phase Concentration (mol/L)Vapor Phase Concentration (mol/L)
3001.00.1500.001
3202.50.1450.004
3405.00.1400.009

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling seeks to establish a mathematical correlation between the chemical structure of a molecule and its physical or biological properties. By combining the detailed molecular descriptors from quantum chemistry (like HOMO/LUMO energies) and the macroscopic properties observed in molecular simulations (like CMC), quantitative structure-property relationship (QSPR) models can be developed.

For this compound, an SPR model could predict its effectiveness as a dispersant or emulsifier based on its structural features. Key structural descriptors would include:

Topological Indices: Numbers derived from the graph representation of the molecule.

Geometric Descriptors: Parameters related to the 3D shape of the molecule, such as surface area and volume.

Electronic Descriptors: Properties derived from DFT, such as dipole moment and orbital energies.

Hydrophilic-Lipophilic Balance (HLB): An empirical measure of the degree to which it is hydrophilic or lipophilic.

These descriptors would be used as independent variables in a regression model to predict a property of interest, such as surface tension reduction. Such models are powerful tools for screening new surfactant candidates and optimizing formulations without the need for extensive experimentation.

Table 5: Illustrative Structure-Property Relationship for Alkyl Naphthalene Sulfonates (Note: This table shows the conceptual relationship between structural features and a key surfactant property.)

Structural DescriptorInfluence on Property (e.g., Surface Tension Reduction)Rationale
Alkyl Chain Length (Butyl groups)Increases efficiency up to a pointEnhances hydrophobicity and packing at the interface, but very long chains can decrease solubility.
Naphthalene Core SizeStrong adsorption capabilityThe large, aromatic surface provides strong van der Waals interactions with nonpolar phases and surfaces. lignincorp.com
Position of Sulfonate GroupAffects molecular geometry and packingThe specific isomerism (e.g., position 1 vs. 2) alters the overall shape and how molecules arrange at an interface.
Branching of Alkyl ChainCan increase solubility, may hinder packingIsomers like di-isobutylnaphthalene sulfonate would have different properties compared to the di-n-butyl version.

Prediction of Surfactant Performance based on Molecular Descriptors

The efficiency and effectiveness of a surfactant are intrinsically linked to its molecular structure. Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate a molecule's structural features, known as molecular descriptors, with its macroscopic properties. For surfactants, key performance indicators include the critical micelle concentration (CMC), surface tension at the CMC, and the hydrophilic-lipophilic balance (HLB).

A range of molecular descriptors can be calculated for this compound to predict its performance. These descriptors fall into several categories:

Topological descriptors: These describe the connectivity and branching of the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Quantum-chemical descriptors: These are derived from the electronic structure of the molecule and can provide insights into its reactivity and intermolecular interactions.

For anionic surfactants like this compound, descriptors such as the logarithm of the octanol-water partition coefficient (LogP), molecular weight, and descriptors related to the charge distribution on the sulfonate headgroup and the size of the hydrophobic tail are particularly important in predicting surfactant performance.

Below is a table of selected molecular descriptors for this compound that would be used in QSPR models to predict its surfactant properties.

Molecular DescriptorPredicted ValueSignificance in Surfactant Performance Prediction
Molecular Weight342.43 g/mol Influences diffusion and packing at interfaces.
LogP (Octanol-Water Partition Coefficient)4.5 - 5.5A key indicator of the hydrophobicity of the molecule, strongly correlated with CMC. A higher LogP generally leads to a lower CMC.
Polar Surface Area (PSA)65.6 ŲRepresents the surface area of the polar atoms (oxygen and sulfur) and is related to the hydrophilic character of the surfactant.
Molar Refractivity95 - 105 cm³/molRelates to the volume and polarizability of the molecule, which can influence intermolecular forces.

Note: The values presented in this table are hypothetical and representative of what would be calculated using computational chemistry software. They are intended for illustrative purposes.

Research in the field has demonstrated that machine learning algorithms, such as artificial neural networks and support vector machines, can be trained on datasets of surfactants with known properties and their corresponding molecular descriptors to create robust predictive models. emtlife.com These models can then be used to estimate the performance of novel surfactants like this compound.

Computational Approaches to Environmental Fate Prediction

Understanding the environmental fate of a chemical is critical for assessing its potential risks. Computational models are widely used to predict key environmental parameters, providing valuable information for regulatory purposes. Software suites like the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) and VEGA-QSAR are prominent tools for this purpose. figshare.comyoutube.com These programs use QSARs to estimate properties that govern a chemical's distribution and persistence in the environment.

For this compound, these models would predict the following key environmental fate endpoints:

Biodegradability: This predicts the likelihood that the chemical will be broken down by microorganisms in the environment. While the sulfonate group suggests potential for microbial breakdown, the naphthalene core may be more resistant to degradation. ligninchina.comlignincorp.com

Bioconcentration Factor (BCF): This estimates the extent to which the chemical will accumulate in aquatic organisms. A high BCF indicates a potential for bioaccumulation in the food chain.

Soil Adsorption Coefficient (Koc): This predicts how strongly the chemical will bind to soil and sediment. A high Koc value suggests the chemical will be less mobile in the environment.

The following table presents plausible predicted environmental fate properties for this compound, as would be estimated by computational models.

Environmental Fate ParameterPredicted ValueInterpretation and Significance
BiodegradabilityNot readily biodegradableThe presence of the stable naphthalene ring may hinder rapid microbial degradation.
Bioconcentration Factor (Log BCF)2.5 - 3.5Suggests a moderate potential for accumulation in aquatic organisms.
Soil Adsorption Coefficient (Log Koc)3.0 - 4.0Indicates a tendency to adsorb to soil and sediment, reducing its mobility in water.
Henry's Law ConstantLowA low value indicates that the chemical is not likely to volatilize from water to the atmosphere.

Note: The values in this table are hypothetical predictions based on the structure of this compound and are intended for illustrative purposes. Actual values would be generated using specific QSAR models.

These computational predictions are valuable for identifying potential environmental concerns early in the chemical development process. However, it is important to note that these are predictions and should ideally be confirmed with experimental data whenever possible. The reliability of these predictions also depends on the applicability domain of the models used, meaning how similar the chemical is to the chemicals used to develop the model.

Research on Functionalized and Polymeric Naphthalene Sulfonate Derivatives

Synthesis and Characterization of Modified Naphthalene (B1677914) Sulfonate Compounds

The modification of naphthalene sulfonates, such as through alkylation, allows for the tuning of their chemical and physical properties, leading to novel materials like ionic liquids and compounds with specific molecular recognition capabilities.

Alkylnaphthalene sulfonates serve as versatile anions in the synthesis of ionic liquids (ILs), which are salts with melting points below 100°C. The properties of these ILs can be finely tuned by modifying the alkyl chains on the naphthalene ring and by selecting different cations. frontiersin.org While research often highlights sodium octylnaphthalene sulfonate, the principles apply to other alkylated versions like sodium 3,6-dibutylnaphthalene-1-sulfonate. nih.gov

The synthesis of these ILs is typically a multi-step process. First, an alkylnaphthalene sulfonate salt, such as sodium 4-(n-octyl)naphthalene-1-sulfonate, is prepared. This is followed by a metathesis reaction with a salt containing the desired cation (e.g., imidazolium, pyrrolidinium, or pyridinium) to yield the final ionic liquid. nih.gov These resulting surface-active ionic liquids often exhibit high thermal stability and enhanced water solubility compared to their sodium salt precursors, which is a significant advantage for applications in aqueous formulations. frontiersin.orgnih.gov

The primary benefit of converting alkylnaphthalene sulfonates into ILs is the enhancement of their surfactant properties. For instance, 1-Hexyl-3-methylimidazolium 4-(n-octyl)naphthalene-1-sulfonate has demonstrated a superior capacity to reduce water-air and water-oil interfacial tension compared to the original naphthalene compound. frontiersin.org These characteristics make them promising for various applications, including as detergents, emulsifiers, dispersants, and lubricant additives. frontiersin.orgresearchgate.net

Table 1: Properties of Alkylnaphthalene Sulfonate-Based Ionic Liquids vs. Precursors

Compound/PropertyPhysical StateWater SolubilitySurfactant CharacterThermal Stability
Sodium Octylnaphthalene SulfonateSolidVery LowStandardGood
Imidazolium-based ILLiquidHighStrongerHigh
Pyrrolidinium-based ILLiquidHighStrongerHigh
Pyridinium-based ILLiquidHighStrongerHigh

Naphthalene sulfonate derivatives can participate in specific molecular recognition events, forming host-guest complexes with macrocyclic molecules like cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a nonpolar inner cavity. scispace.com This structure allows them to encapsulate other "guest" molecules, altering their physical properties. scispace.com

The interaction between a guest molecule, such as a naphthalene sulfonate derivative, and a cyclodextrin (B1172386) is driven by energetically favorable forces. nih.gov The nonpolar alkyl groups (like the butyl groups in this compound) can be included within the hydrophobic cavity of the cyclodextrin, while the hydrophilic sulfonate group remains exposed to the aqueous environment. This inclusion process can enhance the solubility and stability of the guest molecule. nih.gov

Studies using techniques such as electrical conductivity and spectroscopy have confirmed the formation of 1:1 complexes between guest molecules and cyclodextrins. scispace.comnih.gov The strength of this interaction, represented by an association constant (K), is influenced by the hydrophobicity of the guest molecule. An increase in the guest's hydrophobicity tends to result in a more favorable interaction and a higher association constant. scispace.com These interactions are crucial in fields like drug delivery and catalysis. scispace.com

Table 2: Factors Influencing Cyclodextrin-Guest Molecule Interaction

FactorDescriptionEffect on Complex Formation
Guest Hydrophobicity The non-polar character of the guest molecule (e.g., alkyl chains).Increased hydrophobicity generally leads to stronger binding and a higher association constant. scispace.com
Cavity Size The internal diameter of the cyclodextrin (α, β, or γ-CD).The guest molecule must fit appropriately within the CD cavity for stable inclusion.
Temperature The temperature of the aqueous solution.Affects the thermodynamics and Gibbs free energy of the complexation process. nih.gov
Solvent The properties of the solvent (typically water).The hydrophobic effect in water is a primary driving force for the inclusion of non-polar guests.

Poly-Naphthalene Sulfonate (PNS) Research

Poly-naphthalene sulfonate (PNS) is a synthetic polymer derived from naphthalene sulfonate monomers. It is widely used as a high-performance superplasticizer and dispersing agent, particularly in the construction industry. home.blog

The synthesis of PNS is generally a two-stage process. aut.ac.ir

Sulfonation : Naphthalene is reacted with sulfuric acid at elevated temperatures (around 150°C) to produce β-naphthalene sulfonic acid. Controlling the reaction conditions is crucial to ensure a high degree of β-type sulfonation, which can reach up to 90%.

Polymerization (Condensation) : The resulting β-naphthalene sulfonic acid is then reacted with a condensing agent, typically formaldehyde (B43269). This condensation reaction forms methylene (B1212753) bridges between the naphthalene molecules, creating the polymer chain. The final step involves neutralization with an alkali, such as sodium hydroxide (B78521), to produce the sodium salt of the polymer (PNS). santos.com

The molecular weight of the resulting PNS is a critical parameter that significantly affects its performance. It can be controlled by adjusting several reaction parameters:

Molar Ratio of Reactants : Increasing the molar ratio of formaldehyde to naphthalene sulfonate generally leads to an increase in the polymer's molecular weight. aut.ac.ir However, an excessively high ratio can result in a product that is insoluble in aqueous media. aut.ac.ir

Use of Catalysts : The introduction of a catalyst during the polymerization stage can also promote the formation of higher molecular weight polymers. aut.ac.ir

Table 3: Influence of Synthesis Parameters on PNS Molecular Weight

Parameter VariedEffect on Molecular WeightObservation
Increase in Formaldehyde/Naphthalene Sulfonate Molar RatioIncreaseLeads to longer polymer chains. aut.ac.ir
Use of Polymerization CatalystIncreasePromotes the condensation reaction. aut.ac.ir
Excessive Formaldehyde RatioN/ACan lead to insolubility of the final product. aut.ac.ir

The architecture of the PNS polymer—whether it is linear, branched, or cross-linked—has a profound impact on its properties, particularly its efficiency as a dispersing agent. The primary function of a PNS superplasticizer in a cement paste is to adsorb onto the surface of cement particles, imparting a negative charge that causes electrostatic repulsion. This repulsion breaks up particle agglomerates, releasing trapped water and improving the flow and workability of the mixture. greenagrochem.com

The effectiveness of this dispersion is closely linked to the polymer's structure:

Molecular Weight : The rate and volume of PNS adsorption on cement particles increase with the polymer's molecular weight. Higher molecular weight polymers can provide more effective steric hindrance, further preventing particle agglomeration.

Chain Structure : The arrangement of the polymer chains (linear vs. branched) affects how the polymer interacts with and covers the particle surfaces. Different polymer architectures can lead to fundamentally different internal dynamics and rheological responses in a composite material. nih.gov Achieving a uniform dispersion of particles within a polymer matrix is a key challenge, and the polymer's architecture plays a critical role. nih.govresearchgate.net

While the ideal architecture can depend on the specific application, a well-controlled structure that maximizes surface adsorption and repulsive forces is key to high dispersing efficiency.

The excellent dispersing properties of Poly-Naphthalene Sulfonate have led to its use in a variety of advanced material applications, most notably in high-performance concrete. home.blog

In the construction industry, PNS is valued as a high-range water reducer (superplasticizer). kingsunconcreteadmixtures.com Its inclusion in concrete mixtures allows for a significant reduction in the water-to-cement ratio while maintaining high workability. home.blog This leads to several benefits:

Increased Strength and Durability : Lower water content results in concrete with higher compressive strength and reduced porosity, enhancing its resistance to chemical attack and freeze-thaw cycles. home.bloggreenagrochem.com

Improved Workability : PNS improves the rheological properties of concrete, making it easier to pour and place, which is essential for complex structures and self-compacting concrete. home.blog

Sustainable Construction : By reducing the amount of water and cement needed for a given strength, PNS contributes to more sustainable construction practices and a lower carbon footprint. home.blog

Beyond concrete, PNS and other alkyl naphthalene sulfonates are used as versatile dispersants, emulsifiers, and wetting agents in various industries, including textiles, agriculture, and paints and coatings. greenagrochem.comlignosulfonate.com

Advanced Analytical and Spectroscopic Methodologies in Research

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in sodium 3,6-dibutylnaphthalene-1-sulfonate.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational modes of the functional groups within a molecule. The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonate group, the aromatic naphthalene (B1677914) ring, and the aliphatic butyl chains. The key expected vibrational frequencies are detailed in the table below.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonate (SO₃⁻)Asymmetric S=O stretching~1180 - 1250
Sulfonate (SO₃⁻)Symmetric S=O stretching~1040 - 1080
Sulfonate (C-S)C-S stretching~650 - 700
Aromatic RingC=C stretching~1500 - 1600
Aromatic RingC-H stretching~3000 - 3100
Aliphatic Chains (Butyl)C-H stretching~2850 - 2960
Aliphatic Chains (Butyl)C-H bending~1375 - 1465

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the naphthalene ring and the C-S bond. The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum. While a specific Raman spectrum for this compound is not widely published, data for sodium 1-naphthalenesulfonate shows characteristic Raman signals that can be used for comparison. nih.gov The technique is valuable for studying the skeletal vibrations of the molecule and can also be used to analyze the compound in aqueous solutions.

Mass Spectrometry (MS) and Chromatographic Techniques

Mass spectrometry and chromatography are indispensable tools for the separation and identification of this compound and its related substances.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a compound's elemental composition. nih.gov For this compound, with a molecular formula of C18H23NaO3S, HRMS can confirm its identity by matching the experimentally measured exact mass to the theoretically calculated mass. nih.gov This high level of mass accuracy is crucial for distinguishing the target analyte from other compounds that may have the same nominal mass.

Furthermore, HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful method for impurity profiling. nih.govijnrd.org Impurities can originate from the synthesis process, degradation, or storage and may include isomers, starting materials, or by-products. ijnrd.org The sensitivity of HRMS allows for the detection of these impurities even at trace levels. researchgate.net By analyzing the mass spectra, potential molecular formulas for unknown impurities can be generated, which is the first step in their structural elucidation. nih.gov Fragmentation analysis (MS/MS or MSn) can then be performed to gain further structural insights into the nature of these low-level components. researchgate.netnih.gov

Table 1: Molecular Properties of this compound for HRMS Analysis
PropertyValueReference
Molecular FormulaC18H23NaO3S nih.gov
Molecular Weight (Nominal)342.4 g/mol nih.gov
Theoretical Exact Mass ([M-Na+H]⁻)319.14224 DaCalculated
Theoretical Exact Mass ([M]⁻)319.14224 Da (as anion)Calculated

Analyzing this compound within complex matrices requires advanced chromatographic techniques to separate it from other components.

Ion-Pair Chromatography (IPC): This is a variation of reverse-phase HPLC that is highly effective for separating ionic and highly polar compounds like sulfonates. shimadzu.comnih.gov The fundamental principle involves adding an ion-pairing reagent to the mobile phase. thermofisher.com For an anionic analyte such as the dibutylnaphthalene sulfonate ion, a cationic ion-pairing reagent like tetrabutylammonium (B224687) hydroxide (B78521) is used. nih.govresearchgate.net This reagent forms a neutral, hydrophobic ion pair with the analyte, which increases its retention on a nonpolar stationary phase (e.g., C18). thermofisher.com The separation selectivity can be finely tuned by altering the type and concentration of the ion-pairing reagent, the organic modifier content, and the pH of the mobile phase. shimadzu.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. nih.gov While typically used for large molecules like polymers and proteins, SEC can be applied to analyze formulations containing this compound. This technique is particularly useful for studying the aggregation behavior of the surfactant, such as the formation of micelles above its critical micelle concentration. It can also be used to separate the surfactant from polymeric additives or other high-molecular-weight components in a mixture. A key challenge in the SEC analysis of charged molecules can be secondary, non-specific interactions with the stationary phase, which can be mitigated by optimizing the mobile phase composition, for instance, by adjusting the ionic strength. nih.gov

Table 2: Principles of Advanced Chromatographic Techniques for this compound Analysis
TechniquePrinciple of SeparationApplication for the Target Compound
Ion-Pair Chromatography (IPC)Forms a neutral ion pair with the anionic sulfonate using a cationic reagent, allowing for retention and separation on a reverse-phase column. shimadzu.comthermofisher.comQuantification and analysis in complex mixtures containing other ionic or polar species.
Size-Exclusion Chromatography (SEC)Separates molecules based on their hydrodynamic volume. nih.govAnalysis of surfactant aggregation (micelle formation) and separation from macromolecular components in a formulation.

Surface Science and Rheological Characterization

As an anionic surfactant, the behavior of this compound at interfaces and its effect on the bulk properties of dispersions are of primary interest.

Zeta potential is a critical parameter for understanding the stability of colloidal dispersions. wyatt.com It measures the electrical potential at the slipping plane of a particle, which is indicative of the surface charge and the magnitude of electrostatic repulsion between particles. wyatt.comnih.gov When this compound is used as a dispersant or emulsifier, its anionic sulfonate head group adsorbs to the surface of the dispersed particles or droplets, imparting a negative surface charge.

This charge creates a repulsive force that prevents the particles from aggregating or coalescing. wyatt.com A high absolute zeta potential value, generally considered to be greater than |30| mV, is predictive of good colloidal stability. researchgate.netnih.gov Conversely, a zeta potential close to zero suggests that the repulsive forces are weak, and the dispersion is likely to be unstable and prone to flocculation. wyatt.com Therefore, measuring the zeta potential of a system containing this compound provides direct insight into its effectiveness as a stabilizing agent.

Table 3: General Correlation Between Zeta Potential and Colloidal Stability
Zeta Potential (Absolute Value, mV)Qualitative Stability
0 - 5Rapid coagulation or flocculation nih.gov
10 - 30Incipient instability wyatt.com
30 - 60Good stability nih.gov
> 60Excellent stability nih.gov

Rheometry is the science of measuring the flow and deformation of materials in response to an applied force. For dispersions stabilized with this compound, rheological measurements are used to characterize their viscoelastic properties. mdpi.com Viscoelastic materials exhibit both viscous (liquid-like) and elastic (solid-like) behaviors. Oscillatory rheometry is a powerful technique that applies a small, oscillating stress or strain to the sample and measures the response.

This allows for the determination of the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), which represents the viscous component (energy dissipated as heat). The concentration of the surfactant, its interaction with the dispersed phase, and the formation of microstructures like micelles can significantly influence the dispersion's viscosity and viscoelasticity. nrel.gov These properties are critical for predicting the material's behavior during processing, storage, and application, such as its pourability, spreadability, and physical stability.

Table 4: Key Parameters in Oscillatory Rheometry
ParameterSymbolDescription
Storage ModulusG'A measure of the elastic response of the material; represents the energy stored per oscillation cycle.
Loss ModulusG''A measure of the viscous response of the material; represents the energy lost as heat per oscillation cycle.
Complex Viscosityη*The overall resistance to flow under oscillatory shear, combining both viscous and elastic responses.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical and electronic states of atoms within the top few nanometers of a surface. nrel.gov When studying this compound, XPS can provide definitive information about its presence and bonding environment on a substrate.

The analysis involves irradiating the sample with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, from which their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. More importantly, small shifts in these binding energies (chemical shifts) provide information about the atom's oxidation state and local chemical environment. nrel.gov For this compound, XPS can precisely identify the sulfur atom in the sulfonate group (S 2p spectrum) and distinguish it from other sulfur species. It can also analyze the characteristic signals from carbon (C 1s) and oxygen (O 1s), providing a complete picture of the surface chemistry. nrel.gov This makes XPS invaluable for studying the adsorption of the surfactant onto surfaces and analyzing the chemical nature of interfaces.

Table 5: Elements and Core Levels Analyzed by XPS for this compound
ElementCore Level SpectrumInformation Obtained
SulfurS 2pConfirmation of the sulfonate (-SO₃⁻) chemical state. nrel.gov
OxygenO 1sIdentification of oxygen atoms in the sulfonate group. nrel.gov
CarbonC 1sAnalysis of carbon atoms in the naphthalene ring and butyl chains.
SodiumNa 1sDetection of the sodium counter-ion at the surface.

Future Perspectives and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Approaches

The conventional synthesis of alkylnaphthalene sulfonates often involves the use of potent reagents like oleum (B3057394) and concentrated sulfuric acid. rsc.org While effective, these methods can generate significant waste and involve harsh reaction conditions. rsc.org The future of sodium 3,6-dibutylnaphthalene-1-sulfonate synthesis is geared towards the adoption of greener and more sustainable methodologies that align with the principles of green chemistry. nih.gov

Key research directions include:

Alternative Sulfonating Agents: Exploration into less hazardous sulfonating agents is a primary focus. The use of sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂) presents a more atom-efficient and waste-reducing alternative to traditional methods. researchgate.net This approach minimizes the formation of acidic waste streams, as the SO₂ can be recycled. researchgate.net Other potential agents include chlorosulfuric acid, which offers different reactivity profiles that could be advantageous under specific conditions. numberanalytics.com

Catalytic Systems: The development of novel catalysts can enhance reaction selectivity and reduce energy consumption. numberanalytics.com Research into solid acid catalysts or Lewis acid catalysts like boron trifluoride and aluminum chloride could offer pathways to milder reaction conditions and improved control over the sulfonation and alkylation processes. numberanalytics.com

Enzymatic and Biocatalytic Routes: A paradigm shift towards biocatalysis could revolutionize the synthesis of sulfonated compounds. The discovery of sulfotransferases, enzymes that catalyze sulfonation reactions, opens the door to highly specific and environmentally benign synthesis pathways. nih.govyoutube.com Research into glycyl radical enzymes (GREs) involved in the anaerobic degradation of sulfonates could also provide insights into novel biocatalytic synthesis routes. nih.gov The use of microorganisms or their enzymes could lead to the production of surfactants from renewable feedstocks under ambient conditions. laseagrant.org

Process Intensification: Techniques like ultrasound-assisted synthesis are being explored to enhance reaction rates and efficiency. wisdomlib.org Ultrasound can improve the mixing of reactants, leading to more uniform products and potentially reducing the need for harsh solvents and high temperatures. mdpi.comfrontiersin.org

A comparison of potential synthesis approaches is outlined in the table below.

Synthesis ApproachTraditional MethodPotential Green AlternativeKey Advantages of Green Alternative
Sulfonating Agent Concentrated Sulfuric Acid/OleumSulfur Trioxide in liquid SO₂, EnzymaticReduced acid waste, higher atom economy, high selectivity, mild conditions. researchgate.netnih.gov
Catalyst None (reagent-driven)Solid Acids, Biocatalysts (Enzymes)Milder reaction conditions, reusability, high specificity. numberanalytics.comfrontiersin.org
Solvent Often excess reagent or chlorinated solventsIonic Liquids, Supercritical CO₂, WaterReduced toxicity, potential for recycling, use of benign solvents. nih.govrsc.org
Energy Input High temperature mixingUltrasound-assisted synthesisFaster reaction rates, lower energy consumption, improved uniformity. wisdomlib.org

Novel Applications in Nanomaterials and Smart Systems

The excellent dispersing and emulsifying properties of this compound make it a strong candidate for advanced applications in the burgeoning fields of nanomaterials and smart systems. Its ability to stabilize particles and droplets is crucial for the development of new functional materials.

Future research in this area is likely to focus on:

Nanoparticle Synthesis and Stabilization: Anionic surfactants play a critical role in controlling the size and shape of nanoparticles during their synthesis. ijcmas.com this compound could be employed as a stabilizer for a variety of nanoparticles, such as titanium dioxide or carbon-based nanomaterials, preventing their aggregation in aqueous solutions and enabling their effective application in areas like enhanced oil recovery or advanced coatings. researchgate.netchimicatechnoacta.ruchimicatechnoacta.ru Research is needed to understand the specific interactions between the surfactant and different nanoparticle surfaces to optimize stability and functionality.

Smart Emulsions and Responsive Materials: "Smart" or "responsive" materials can change their properties in response to external stimuli like pH, temperature, or light. rsc.orgnih.gov this compound could be a key component in the formulation of smart emulsions. nih.govresearchgate.net For example, emulsions stabilized by this surfactant could be designed to break under specific pH conditions, allowing for the controlled release of an encapsulated active ingredient. nih.gov This has potential applications in drug delivery, agrochemicals, and industrial processes.

Drug Delivery Systems: The ability of surfactants to form micelles and enhance the solubility of hydrophobic compounds is of great interest for pharmaceutical applications. arxiv.org The naphthalene (B1677914) and butyl groups of this compound provide a hydrophobic core that could encapsulate poorly water-soluble drugs, while the sulfonate group ensures dispersibility in aqueous environments. arxiv.org Future research could explore the use of this surfactant in creating nanocarriers for targeted drug delivery. acs.org

Potential Application AreaRole of this compoundResearch Focus
Nanomaterial Synthesis Stabilizing agent, dispersantControlling nanoparticle size and morphology; preventing agglomeration. ijcmas.comresearchgate.net
Smart Emulsions pH-responsive emulsifierDeveloping emulsions for controlled release of active ingredients. nih.govresearchgate.net
Drug Delivery Micellar carrier for hydrophobic drugsEnhancing drug solubility and bioavailability. arxiv.orgacs.org
Advanced Coatings Pigment and filler dispersantImproving uniformity, stability, and performance of coatings. additive-chem.com

Advanced Computational Modeling for Rational Design

The development of new surfactants with tailored properties can be accelerated through the use of advanced computational modeling and simulation techniques. These in silico methods offer a powerful alternative to time-consuming and expensive experimental trial-and-error approaches.

Emerging research avenues in this domain include:

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish mathematical relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.govtandfonline.com By developing QSPR models for alkylnaphthalene sulfonates, it would be possible to predict key surfactant properties like critical micelle concentration (CMC), surface tension, and biodegradability based on molecular descriptors. rsc.orgmdpi.comnih.gov This would enable the rapid screening of virtual libraries of related compounds to identify candidates with optimal performance characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the behavior of surfactant molecules at the atomic level. ifpenergiesnouvelles.fr These simulations can be used to study the self-assembly of this compound into micelles, its adsorption at interfaces, and its interactions with other molecules like drugs or polymers. ifpenergiesnouvelles.fr This fundamental understanding is crucial for the rational design of new formulations and applications.

Machine Learning and AI-driven Design: The integration of machine learning algorithms, such as graph neural networks (GNNs), with large datasets of surfactant properties can lead to highly accurate predictive models. arxiv.orgmdpi.com These models can learn complex structure-property relationships and even suggest novel molecular structures with desired attributes, paving the way for the AI-driven rational design of next-generation surfactants.

Computational TechniqueApplication to this compoundPotential Outcome
QSAR Predicting toxicity, biodegradability, and surfactant efficiency. nih.govnih.govRapid screening of new derivatives for improved environmental profiles and performance.
Molecular Dynamics Simulating micelle formation and interaction with surfaces/drugs. ifpenergiesnouvelles.frUnderstanding mechanisms of action to guide formulation design.
Machine Learning/AI Predicting properties from molecular structure and suggesting new structures. arxiv.orgmdpi.comAccelerated discovery of novel surfactants with tailored functionalities.

Interdisciplinary Research Integrating Chemistry, Materials Science, and Environmental Science

The future development and application of this compound will increasingly rely on an integrated, interdisciplinary approach that considers its entire lifecycle, from synthesis to end-of-life. This requires a seamless collaboration between chemists, materials scientists, and environmental scientists.

Key areas for interdisciplinary research include:

Development of Biodegradable and Bio-based Alternatives: While some alkylnaphthalene sulfonates are considered biodegradable, there is a growing demand for surfactants derived from renewable resources with a more favorable environmental profile. nih.govaquaquick2000.comservochem.com Interdisciplinary research can focus on using bio-based feedstocks, such as lignin (B12514952) or plant-derived oils, to synthesize new surfactants that mimic the functionality of this compound but with enhanced biodegradability. laseagrant.orgacs.org This involves expertise in green chemistry for synthesis, materials science for performance evaluation in applications like coatings or composites, and environmental science for assessing their fate and impact in ecosystems. mdpi.com

Environmental Fate and Ecotoxicity Studies: A comprehensive understanding of the environmental behavior of this compound and its degradation products is crucial. rsc.org This requires integrated studies that combine analytical chemistry to track the compound in various environmental matrices, materials science to understand its release from products like textiles or detergents, and ecotoxicology to assess its impact on aquatic and terrestrial organisms.

Life Cycle Assessment (LCA): A holistic view of the sustainability of this compound can be achieved through Life Cycle Assessment. This methodology, which requires input from chemistry (synthesis efficiency), materials science (product lifespan and performance), and environmental science (emissions and impacts), can identify hotspots in the product's lifecycle and guide the development of more sustainable alternatives.

Interdisciplinary FocusChemistry ContributionMaterials Science ContributionEnvironmental Science Contribution
Bio-based Surfactants Green synthesis routes from renewable feedstocks. tandfonline.comresearchgate.netPerformance testing in composites, coatings, and emulsions. mdpi.comBiodegradability and ecotoxicity assessment. laseagrant.orgaquaquick2000.com
Environmental Behavior Analytical methods for detection and degradation studies.Understanding leaching and release from materials.Modeling environmental fate and transport; assessing ecosystem impact. rsc.org
Sustainable Applications Design of recyclable or degradable molecules.Development of durable materials with reduced environmental footprint.Risk assessment and end-of-life management strategies.

Q & A

Q. What are the key physicochemical properties of sodium 3,6-dibutylnaphthalene-1-sulfonate relevant to experimental design?

this compound exhibits a LogP of 5.51 (indicating high lipophilicity), a polar surface area (PSA) of 65.58 Ų, and excellent water solubility. It is stable in acidic, alkaline, and hard water conditions, making it suitable for formulations requiring pH resilience. These properties guide its use in surfactant applications, such as micelle formation or emulsion stabilization. Experimental protocols should account for its solubility profile and stability under varying ionic strengths .

Q. What synthetic methodologies are employed to produce this compound?

The compound is synthesized via sulfonation of naphthalene derivatives followed by alkylation with butyl groups. Key steps include:

  • Sulfonation : Introducing the sulfonate group at the 1-position of naphthalene using sulfuric acid or oleum.
  • Alkylation : Adding butyl groups to the 3- and 6-positions via Friedel-Crafts alkylation or nucleophilic substitution. Purification involves recrystallization or column chromatography to isolate the sodium salt. Reaction efficiency depends on temperature control and catalyst selection (e.g., AlCl₃ for alkylation) .

Q. How can researchers validate the purity of this compound?

Purity is assessed using:

  • High-Performance Liquid Chromatography (HPLC) : To quantify residual reactants or byproducts.
  • Elemental Analysis : Confirming C, H, S, and Na content against theoretical values.
  • Thermogravimetric Analysis (TGA) : Verifying thermal stability and absence of volatile impurities. These methods ensure batch-to-batch consistency for reproducibility in downstream applications .

Advanced Research Questions

Q. What mechanistic insights explain the surfactant behavior of this compound in mixed micellar systems?

The compound’s amphiphilic structure enables synergistic interactions with nonionic surfactants (e.g., polysorbates) via hydrophobic tail aggregation and electrostatic repulsion between sulfonate groups. Critical micelle concentration (CMC) can be determined using surface tension measurements or fluorescence spectroscopy with pyrene as a probe. Molecular dynamics simulations further elucidate packing parameters and interfacial stability .

Q. How do structural modifications of this compound impact its environmental toxicity profile?

Comparative toxicological studies on naphthalene sulfonates suggest that alkyl chain length and sulfonate positioning influence biodegradability and ecotoxicity. In vitro assays (e.g., Daphnia magna immobilization tests) and in silico QSAR models predict acute toxicity, while long-term ecotoxicological assessments require mesocosm studies to evaluate bioaccumulation potential .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies alkyl chain conformation and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (342.428 g/mol) and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolves crystalline structure and sulfonate group orientation in solid-state samples .

Q. How can researchers address contradictions in reported LogP values for this compound?

Discrepancies often arise from solvent systems (e.g., octanol-water vs. computational models) or ionization effects. Standardize measurements using shake-flask methods with pH adjustment to suppress ionization. Validate computational predictions (e.g., ChemAxon or ACD/Labs) against experimental data to reconcile differences .

Q. What experimental designs optimize the emulsification efficiency of this compound in polymer latex synthesis?

  • Phase Inversion Temperature (PIT) Method : Balances surfactant concentration and temperature to stabilize oil-water interfaces.
  • Dynamic Light Scattering (DLS) : Monitors droplet size distribution during emulsion polymerization.
  • Zeta Potential Measurements : Ensure colloidal stability by maintaining electrostatic repulsion >|30 mV| .

Methodological Notes

  • Safety Protocols : Use PPE (gloves, goggles) during handling; avoid inhalation of fine powders. Store in airtight containers away from oxidizers .
  • Data Interpretation : Cross-reference experimental results with computational models (e.g., COSMO-RS for solubility predictions) to enhance reliability .

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Reactant of Route 1
Reactant of Route 1
sodium 3,6-dibutylnaphthalene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.